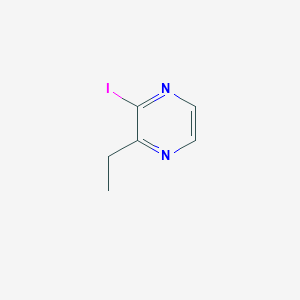
2-Ethyl-3-iodopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-iodopyrazine is an organic compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions. The presence of an ethyl group at the 2 position and an iodine atom at the 3 position makes this compound unique. It is used in various fields, including organic synthesis and medicinal chemistry, due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-iodopyrazine typically involves the iodination of 2-ethylpyrazine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Azido or thiocyanato derivatives.
Oxidation Products: Aldehydes or carboxylic acids.
Coupling Products: Biaryl or styrene derivatives.
Scientific Research Applications
2-Ethyl-3-iodopyrazine finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-iodopyrazine involves its interaction with molecular targets through its iodine and ethyl groups. The iodine atom can participate in halogen bonding, while the ethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo substitution and coupling reactions also allows for the formation of derivatives with enhanced activity.
Comparison with Similar Compounds
2-Iodopyrazine: Lacks the ethyl group, making it less hydrophobic.
3-Iodopyridine: Contains a nitrogen atom in a different position, affecting its reactivity.
2-Ethylpyrazine: Lacks the iodine atom, reducing its ability to participate in halogen bonding.
Uniqueness: 2-Ethyl-3-iodopyrazine’s combination of an ethyl group and an iodine atom provides a unique balance of hydrophobicity and reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H7IN2 |
|---|---|
Molecular Weight |
234.04 g/mol |
IUPAC Name |
2-ethyl-3-iodopyrazine |
InChI |
InChI=1S/C6H7IN2/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3 |
InChI Key |
LQLATCWTLNHZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















